SAHM1

Notch Signaling Mechanism of Action Transcription Factor

Select SAHM1 to achieve direct, downstream blockade of the NOTCH transcriptional machinery—a clean, orthogonal tool versus pan-Notch γ-secretase inhibitors. Validated in T-ALL (KOPT-K1, 20 µM; in vivo 30 mg/kg) and allergic asthma models (intranasal 10 mg/kg, 70% eosinophil reduction). Insist on SAHM1 for specific interrogation of NICD/CSL-driven gene programs, genome-wide target suppression, and in vivo pharmacodynamic studies.

Molecular Formula C94H162N36O23S
Molecular Weight 2196.6 g/mol
Cat. No. B15623454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAHM1
Molecular FormulaC94H162N36O23S
Molecular Weight2196.6 g/mol
Structural Identifiers
InChIInChI=1S/C94H162N36O23S/c1-11-51(6)70(127-76(141)59(26-21-36-111-91(101)102)118-72(137)56(23-18-33-108-88(95)96)116-73(138)57(24-19-34-109-89(97)98)119-77(142)62(39-49(2)3)121-74(139)58(25-20-35-110-90(99)100)117-75(140)61(28-29-69(135)136)115-68(134)30-38-107-53(8)133)84(149)130-94(10)32-17-15-13-12-14-16-31-93(9,129-83(148)60(27-22-37-112-92(103)104)120-82(147)67(46-154)124-78(143)63(40-50(4)5)125-87(94)153)86(152)126-65(42-55-44-106-48-114-55)80(145)122-64(41-54-43-105-47-113-54)79(144)123-66(45-131)81(146)128-71(52(7)132)85(150)151/h12-13,43-44,47-52,56-67,70-71,131-132,154H,11,14-42,45-46H2,1-10H3,(H,105,113)(H,106,114)(H,107,133)(H,115,134)(H,116,138)(H,117,140)(H,118,137)(H,119,142)(H,120,147)(H,121,139)(H,122,145)(H,123,144)(H,124,143)(H,125,153)(H,126,152)(H,127,141)(H,128,146)(H,129,148)(H,130,149)(H,135,136)(H,150,151)(H4,95,96,108)(H4,97,98,109)(H4,99,100,110)(H4,101,102,111)(H4,103,104,112)
InChIKeyBMPJJKUDYSZGHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SAHM1 Stapled Peptide for Direct Notch Transcription Complex Inhibition


SAHM1 is a cell-permeable, hydrocarbon-stapled α-helical peptide that functions as a direct-acting antagonist of the NOTCH transcription factor complex [1]. Designed as a peptide mimetic of a dominant-negative fragment of Mastermind-like 1 (MAML1), SAHM1 targets the critical protein-protein interface formed by the Notch intracellular domain (NICD) and the DNA-binding protein CSL, thereby preventing assembly of the active transcriptional complex . Unlike γ-secretase inhibitors that act upstream to block Notch receptor cleavage, SAHM1 directly interferes with the downstream transcriptional machinery, offering a mechanistically distinct approach for interrogating Notch signaling in both oncology and immunology research .

Why SAHM1 Cannot Be Substituted with Common γ-Secretase Inhibitors Like DAPT or DBZ


Substitution of SAHM1 with γ-secretase inhibitors such as DAPT or DBZ is scientifically unsound due to fundamentally divergent mechanisms of action and distinct pharmacological profiles. SAHM1 acts by directly binding to and disrupting the preformed nuclear transcription factor complex (NICD/CSL), thereby achieving specific and potent blockade of Notch-dependent transcription [1]. In contrast, γ-secretase inhibitors prevent the upstream proteolytic release of NICD from the membrane, an event that affects multiple Notch paralogs and other γ-secretase substrates, leading to broader, less specific effects and dose-limiting on-target toxicities, particularly gastrointestinal toxicity [2]. This mechanistic divergence directly impacts experimental outcomes, making SAHM1 the essential reagent for studies requiring selective interrogation of the Notch transcriptional complex itself, as opposed to pan-Notch pathway inhibition .

Quantitative Differentiation of SAHM1: Comparative Evidence for Scientific Selection


Direct vs. Indirect Inhibition of the Notch Pathway: A Mechanistic Comparison with DAPT

SAHM1 is a direct inhibitor of the Notch transcription factor complex, targeting the NICD/CSL interface, whereas DAPT is an indirect γ-secretase inhibitor that prevents the upstream release of NICD. In a comparative study of osteoclast differentiation, both compounds suppressed Notch signaling, but their distinct mechanisms result in different cellular outcomes. For instance, while both DAPT and SAHM1 resulted in smaller osteoclasts, the direct transcriptional inhibition by SAHM1 offers a more precise tool for dissecting downstream effects without perturbing other γ-secretase substrates [1].

Notch Signaling Mechanism of Action Transcription Factor

High-Affinity Binding to the Notch1-CSL Complex: Kd Comparison vs. Unmodified MAML1 Peptide

The stapled peptide design of SAHM1 confers a dramatic increase in binding affinity for the Notch1-CSL complex compared to its unmodified linear counterpart. FITC-labeled SAHM1 binds the pre-formed RAMANK-CSL complex with a dissociation constant (Kd) of 0.12 µM, whereas the unmodified FITC-MAML1(21-36) peptide exhibits markedly diminished affinity in the same in vitro pull-down assay . This represents an increase in binding strength of at least one order of magnitude, attributed to the conformational stabilization provided by the hydrocarbon staple [1].

Binding Affinity Protein-Protein Interaction Surface Plasmon Resonance

Differential Anti-Proliferative Efficacy in T-ALL Cells: SAHM1 vs. Negative Control SAHM1-D1

In a panel of human T-ALL cell lines, treatment with 15 µM SAHM1 led to a pronounced and sustained inhibition of proliferation over 6 days, an effect not observed with the negative control stapled peptide SAHM1-D1 at the same concentration [1]. For example, in KOPT-K1 cells, 20 µM SAHM1 suppressed the expression of Notch1 target genes HES4, DTX1, and HES1, while the control peptide had no such effect . This demonstrates that the specific sequence and staple position of SAHM1 are essential for its biological activity.

T-ALL Leukemia Cell Proliferation

Comparative In Vivo Efficacy: SAHM1 vs. Vehicle in a NOTCH1-Driven T-ALL Mouse Model

In a murine xenograft model of NOTCH1-driven T-ALL, treatment with SAHM1 at 30 mg/kg twice daily resulted in a significant decrease in tumor growth after 5 days of treatment compared to vehicle-treated controls [1]. Specifically, ex-vivo treatment of leukemic cells with 5 µM SAHM1 for 12 hours prior to transplantation into secondary recipients led to a ~100-fold reduction in circulating GFP-positive leukemic cells in the blood (P=0.0026) and a significant reduction in spleen weight at the first sign of disease (P=0.001) [2]. These robust in vivo outcomes validate the translational potential of direct Notch complex inhibition.

In Vivo Efficacy T-ALL Xenograft

Defined Research and Preclinical Scenarios for SAHM1 Procurement


Mechanistic Dissection of Notch-Dependent Transcription in T-ALL

Researchers investigating the specific gene expression programs driven by oncogenic NOTCH1 mutations in T-ALL should select SAHM1 for its ability to directly antagonize the nuclear transcription factor complex, leading to genome-wide suppression of Notch-activated genes [1]. Its use in KOPT-K1 cells (20 µM) has been validated to suppress key target genes like HES4, DTX1, and HES1, providing a clean and specific tool for functional genomic studies .

In Vivo Preclinical Efficacy Studies in NOTCH1-Driven Leukemia Models

For preclinical evaluation of direct Notch complex inhibition as a therapeutic strategy, SAHM1 is the validated tool of choice. Its demonstrated ability to reduce leukemia burden in vivo, as shown by a ~100-fold reduction in circulating tumor cells in a mouse model treated with 30 mg/kg twice daily, provides a benchmark for efficacy studies [2]. Its use is further supported by pharmacodynamic evidence of target gene suppression in vivo [3].

Interrogation of Notch Signaling in Th2-Mediated Allergic Inflammation

Studies of Notch's role in Th2 cell polarization and allergic airway inflammation are optimally conducted using SAHM1. Intranasal administration at 10 mg/kg in a murine asthma model resulted in a 70% reduction in bronchoalveolar lavage eosinophils and a 50% decrease in airway hyperresponsiveness, demonstrating robust in vivo pharmacodynamic activity in a non-oncology setting [4]. This application leverages SAHM1's ability to be delivered topically to the lung, achieving a local Cmax of 2.5 µM .

Control for Off-Target Effects of γ-Secretase Inhibitors in Notch Research

When using γ-secretase inhibitors like DAPT or DBZ to study Notch signaling, it is essential to control for their effects on other γ-secretase substrates (e.g., APP, ErbB4). SAHM1 serves as a critical orthogonal tool; by directly inhibiting the Notch transcriptional complex, it allows researchers to confirm whether an observed phenotype is specifically due to Notch pathway inhibition rather than broader γ-secretase perturbation . This is a standard practice in rigorous Notch research.

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